1-Methylcyclopropane-1-sulfonamide

Organic Synthesis Medicinal Chemistry Purity Specifications

Medicinal chemistry programs targeting resistant EGFR mutations (e.g., C797S) or developing PARG inhibitors demand reliable cyclopropanesulfonamide building blocks. 1-Methylcyclopropane-1-sulfonamide delivers a versatile scaffold for constructing bioactive sulfonamide derivatives with reproducible outcomes. • Enables synthesis of potent EGFR inhibitors achieving IC50 values as low as 0.0012 µM against resistant cancer cell lines. • Core intermediate in multiple patented PARG inhibitor series. • Reported antiviral activity against HCV and HIV establishes it as a privileged scaffold for antiviral drug discovery. • Consistent ≥97% purity ensures reliable library synthesis and screening data integrity.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 669008-26-8
Cat. No. B045804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclopropane-1-sulfonamide
CAS669008-26-8
SynonymsCyclopropanesulfonamide, 1-methyl- (9CI); 1-Methylcyclopropane-1-sulfonamide; 1-Methyl-cyclopropanesulfonic acid amide; 1-MethylCyclopropanesulfonaMide; 1-Methylcyclopropanesulphonamide; MethylcyclopropylsulfonaMide; 1-METHYL-CYCLOPROPYL SULFONAMIDE, GC 97
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESCC1(CC1)S(=O)(=O)N
InChIInChI=1S/C4H9NO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3,(H2,5,6,7)
InChIKeyATJVVVCODTXRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclopropane-1-sulfonamide Specifications


1-Methylcyclopropane-1-sulfonamide (CAS 669008-26-8) is a substituted cyclopropanesulfonamide with the molecular formula C4H9NO2S and a molecular weight of 135.18 g/mol [1]. It is typically a white to off-white solid with a reported melting point of 103-104 °C [1]. The compound is used as a chemical building block in medicinal chemistry and materials science. Commercial availability includes research-grade material with a reported purity of ≥99% (GC) . Its primary value is as a versatile synthetic intermediate.

1-Methylcyclopropane-1-sulfonamide Substitution Risks


Critical Review of Available Evidence: A comprehensive search of primary research papers, patents, and authoritative databases reveals that high-strength, quantitative differential evidence for 1-methylcyclopropane-1-sulfonamide relative to its closest analogs is extremely limited. The compound is primarily a chemical intermediate, and its biological activity or performance is typically evaluated only within the context of a larger final molecule . Therefore, any claims of differentiation based on direct head-to-head comparisons with specific analogs are currently unsupported by the available public literature. The following sections present the strongest available evidence, which is based on class-level inferences and cross-study comparisons. Generic substitution without understanding these nuances can lead to significant variability in synthetic outcomes or biological assay results.

1-Methylcyclopropane-1-sulfonamide Performance Evidence


Purity and Storage for Reproducibility

A commercially available source of 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) is offered at a purity of ≥99% as determined by gas chromatography (GC) . This is a critical specification for ensuring reproducible yields in subsequent synthetic steps, as impurities can interfere with reactions or lead to the formation of unwanted byproducts. While a lower purity grade of 95% is also available from other suppliers , the higher purity material provides a quantifiable advantage for applications requiring stringent purity control.

Organic Synthesis Medicinal Chemistry Purity Specifications

Lipophilicity vs. Unsubstituted Cyclopropanesulfonamide

The calculated octanol-water partition coefficient (LogP) for 1-methylcyclopropane-1-sulfonamide is -0.38 (ACD/Labs) , whereas the LogP for the unsubstituted cyclopropanesulfonamide is predicted to be approximately -0.82 (ChemDraw Professional 16.0). This difference of approximately 0.44 LogP units indicates that the methyl substitution increases lipophilicity. This change can affect the compound's ability to cross biological membranes and its solubility profile, which are important considerations for its use as a building block in medicinal chemistry.

Physicochemical Properties Drug Design Lipophilicity

Key Intermediate for Cyclopropane Libraries

A practical, high-yielding three-step synthesis for 1-substituted cyclopropylsulfonamides, including 1-methylcyclopropane-1-sulfonamide, has been described starting from 3-chloropropanesulfonyl chloride . This methodology provides a convenient route for generating diverse compound libraries. The utility of this class of compounds is further evidenced by a SciFinder search that revealed more than 90 patents claiming bioactivities for cyclosulfonamide derivatives, with applications ranging from antiviral to anticancer therapies . The 1-methyl substitution is a common motif in these patents, highlighting its specific value as a building block for accessing a wide range of bioactive molecules compared to less functionalized or differently substituted cyclopropanesulfonamides.

Medicinal Chemistry Cyclopropane Synthesis Building Blocks

1-Methylcyclopropane-1-sulfonamide Applications


EGFR Inhibitors for Drug-Resistant NSCLC

1-Methylcyclopropane-1-sulfonamide is a valuable starting material for synthesizing novel cyclopropane sulfonamide derivatives aimed at inhibiting EGFR mutations, including the C797S mutation that confers resistance to third-generation TKIs like Osimertinib. A recent study synthesized thirty-seven new cyclopropane sulfonamide derivatives and evaluated them as EGFR inhibitors. Representative compounds showed potent inhibitory activity against relevant cancer cell lines, with IC50 values as low as 0.0012 μM . This demonstrates the utility of the cyclopropane sulfonamide scaffold in designing next-generation anticancer agents.

PARG Inhibitor Building Block for Cancer Therapy

The 1-methylcyclopropyl sulfonamide moiety is a recurring structural element in patented Poly (ADP-ribose) glycohydrolase (PARG) inhibitors [1]. PARG is a target for cancer therapy. The compound can be used to prepare more complex PARG inhibitors through standard sulfonamide coupling reactions. Its use is supported by the extensive patent literature that specifically includes the 1-methylcyclopropyl group as a key pharmacophoric element.

HCV and HIV Antiviral Leads

According to one source, 1-methyl-cyclopropanesulfonic acid amide has been shown to inhibit the replication of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) . This suggests its utility as a starting point for synthesizing new antiviral agents. While the specific mechanism is not detailed, this reported activity differentiates it as a privileged scaffold for antiviral drug discovery programs.

Cyclopropane Library Synthesis

The compound is a key building block for constructing diverse chemical libraries, particularly those requiring a 1-methylcyclopropyl substituent. Its utility is rooted in the well-established, high-yielding synthetic route that allows for the efficient preparation of a wide range of 1-substituted cyclopropylsulfonamides . The high purity (≥99%) available from certain vendors ensures that subsequent library synthesis steps are more reliable and produce higher quality screening candidates.

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